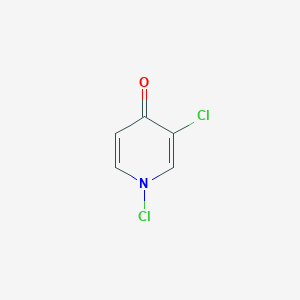
4(1h)-Pyridinone,1,3-dichloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(1H)-Pyridinone,1,3-dichloro- is a heterocyclic compound that belongs to the pyridinone family This compound is characterized by the presence of two chlorine atoms at the 1 and 3 positions of the pyridinone ring
准备方法
The synthesis of 4(1H)-Pyridinone,1,3-dichloro- can be achieved through several synthetic routes. One common method involves the chlorination of 4(1H)-Pyridinone using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically takes place in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms at the desired positions.
Industrial production methods for this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions, including temperature, pressure, and concentration of reactants, are carefully optimized to achieve high yields and purity of the final product.
化学反应分析
4(1H)-Pyridinone,1,3-dichloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding pyridinone derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the chlorine atoms, leading to the formation of substituted pyridinone derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4(1H)-Pyridinone,1,3-dichloro- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, 4(1H)-Pyridinone,1,3-dichloro- is explored for its potential as a lead compound in drug discovery. Its derivatives are evaluated for their pharmacological activities and therapeutic potential.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 4(1H)-Pyridinone,1,3-dichloro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound’s derivatives.
相似化合物的比较
4(1H)-Pyridinone,1,3-dichloro- can be compared with other similar compounds, such as:
4(1H)-Pyridinone: The parent compound without chlorine substituents. It has different reactivity and biological properties compared to the dichloro derivative.
4(1H)-Pyridinone,1-chloro-: A mono-chlorinated derivative with distinct chemical and biological characteristics.
4(1H)-Pyridinone,1,3-dibromo-: A brominated analogue that may exhibit different reactivity and applications due to the presence of bromine atoms instead of chlorine.
The uniqueness of 4(1H)-Pyridinone,1,3-dichloro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
CAS 编号 |
93111-35-4 |
|---|---|
分子式 |
C5H3Cl2NO |
分子量 |
163.99 g/mol |
IUPAC 名称 |
1,3-dichloropyridin-4-one |
InChI |
InChI=1S/C5H3Cl2NO/c6-4-3-8(7)2-1-5(4)9/h1-3H |
InChI 键 |
ZHPHUOXXPFXTAI-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C=C(C1=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


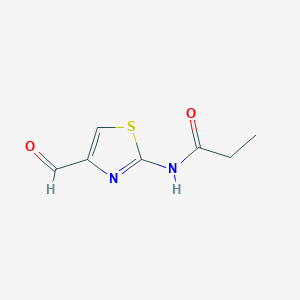
![4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid](/img/structure/B13789474.png)
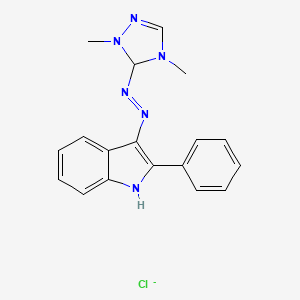
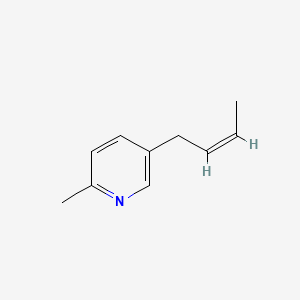
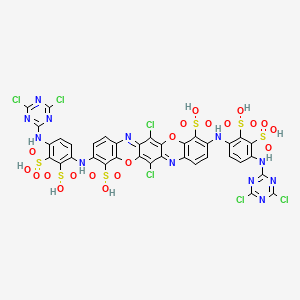

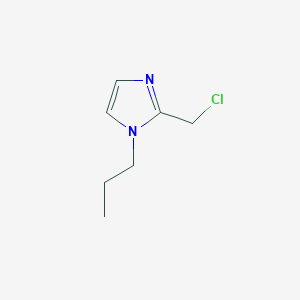


![(2E)-2-Cyano-2-[(2-propyn-1-yloxy)imino]acetamide](/img/structure/B13789513.png)
![(2S,5R,6R)-6-[[(2R)-Amino-3-(4-hydroxyphenyl)-1-oxopropyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicylco[3.2.O]heptaine-2-carboxylic acid](/img/structure/B13789522.png)
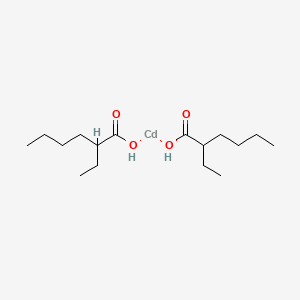

![Tricyclo[4.4.0.0(2,5)]dec-8-ene, 1,2,3,3,4,4,5,6-octafluoro-](/img/structure/B13789548.png)
